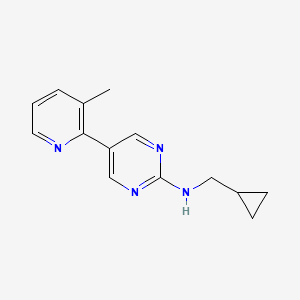
N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, and four hydrogen atoms . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products such as histidine, purine, and histamine .
Synthesis Analysis
Imidazole compounds can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A variety of synthetic routes have been reported for imidazole and its derivatives . For instance, Patel et al. synthesized a compound with a similar structure, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo .Molecular Structure Analysis
The molecular structure of “this compound” likely includes a pyrimidine ring fused to an imidazole ring, similar to the structure of 6-aminopurines . The imidazole ring is amphoteric, showing both acidic and basic properties, and can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution due to the presence of excessive π-electrons . They can also interact with biopolymers of the living system due to their structural similarity to naturally occurring nucleotides .Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research. It has been used as a tool in the study of biochemical and physiological effects, and as a tool for laboratory experiments. This compound has also been used to study the effects of various drugs on the body, and to study the effects of various environmental factors on the body. This compound has also been used to study the effects of various hormones and other molecules on the body.
Wirkmechanismus
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . They are key components in many functional molecules used in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a broad range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a diverse range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound has some limitations for lab experiments. It is not soluble in water, and it can be toxic if ingested. Additionally, this compound can cause skin irritation and can be irritating to the eyes.
Zukünftige Richtungen
There are several potential future directions for N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine research. One potential direction is to further study its mechanism of action in order to better understand its biochemical and physiological effects. Another potential direction is to study the effects of this compound on various diseases, such as cancer and autoimmune diseases. Additionally, this compound could be used as a tool to study the effects of environmental factors on the body, and to study the effects of various drugs on the body. Finally, this compound could be used as a tool to study the effects of various hormones and other molecules on the body.
Synthesemethoden
N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine can be synthesized in a variety of ways. One method involves the reaction of pyrimidine with cyclopentyl amine, followed by a reaction with 2-methyl-1H-imidazol-1-yl chloride. This reaction produces the desired product, this compound, in a yield of up to 70%. Another method involves the reaction of 2-methyl-1H-imidazol-1-yl chloride with cyclopentyl amine and pyrimidine, followed by an intramolecular cyclization reaction. This reaction produces this compound in a yield of up to 85%.
Eigenschaften
IUPAC Name |
N-cyclopentyl-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-10-14-6-7-18(10)13-8-12(15-9-16-13)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSYWKXPXCJQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine](/img/structure/B6441257.png)

![6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine](/img/structure/B6441265.png)

![2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441289.png)
![1-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B6441290.png)
![4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6441292.png)
![3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441293.png)
![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441311.png)
![4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441317.png)

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441327.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6441330.png)
![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6441336.png)
